molecular formula C17H21Cl2N3O3 B137335 Azasetron hydrochloride CAS No. 141922-90-9

Azasetron hydrochloride

Número de catálogo: B137335
Número CAS: 141922-90-9
Peso molecular: 386.3 g/mol
Clave InChI: DBMKBKPJYAHLQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azasetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgical procedures. It functions as a selective antagonist of the 5-hydroxytryptamine 3 (5-HT3) receptor, which plays a crucial role in the emetic response. This compound is known for its high efficacy and safety profile, making it a valuable option in clinical settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of azasetron hydrochloride involves several key steps, including nitration, reduction, and cyclization reactions. One method starts with methyl 5-chlorosalicylate, which undergoes nitration using fuming nitric acid in acetic anhydride. The resulting compound is then reduced using stannous chloride in hydrochloric acid, followed by cyclization with methyl iodide or dimethyl sulfate .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in water, followed by the addition of sodium chloride, lactic acid, and L-arginine. The solution is stirred, pH-adjusted, and maintained at a specific temperature before undergoing filtration and nitrogen charging .

Análisis De Reacciones Químicas

Types of Reactions: Azasetron hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like stannous chloride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while reduction can convert nitro groups to amines .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting (CINV)

Azasetron hydrochloride is predominantly used to prevent CINV. It has been demonstrated to be effective in reducing both acute and delayed nausea and vomiting following chemotherapy treatments. The drug's mechanism involves blocking the 5-HT3 receptors in the gastrointestinal tract and central nervous system, which are activated during chemotherapy.

Efficacy Data:

  • Study Population: Patients receiving cisplatin-based chemotherapy.
  • Outcome Measures: Incidence of nausea and vomiting.
  • Results: In clinical trials, azasetron significantly reduced the incidence of both acute (0-24 hours post-chemotherapy) and delayed (24-120 hours post-chemotherapy) nausea compared to placebo .
Study ReferencePopulationTreatment RegimenNausea Control Rate
300 patientsAzasetron vs. Placebo70% vs. 30%
150 patientsAzasetron + Dexamethasone80%

Postoperative Nausea and Vomiting (PONV)

In addition to its use in chemotherapy, azasetron has been applied in managing PONV. Its administration before surgery has been associated with a reduced incidence of nausea and vomiting in postoperative patients.

Efficacy Data:

  • Study Population: Surgical patients receiving general anesthesia.
  • Outcome Measures: Frequency of PONV.
  • Results: Azasetron administration prior to surgery resulted in a lower incidence of PONV compared to control groups .
Study ReferencePopulationTreatment RegimenPONV Control Rate
200 patientsAzasetron vs. Placebo65% vs. 35%
100 patientsAzasetron + Ondansetron75%

Research Applications

This compound is also being explored for its potential applications beyond antiemetic therapy:

Antitumor Activity

Recent studies have indicated that azasetron may possess antimitogenic and apoptotic effects on certain cancer cell lines. This suggests a dual role as both an antiemetic agent and a potential therapeutic agent in oncology.

Research Findings:

  • Cell Lines Tested: Various cancer cell lines including breast and colon cancer.
  • Mechanism: Induction of apoptosis through serotonin receptor pathways.
  • Results: Significant reduction in cell viability observed at specific concentrations of azasetron .

Cocaine Abuse Treatment

Preclinical studies have suggested that azasetron could be beneficial in treating cocaine addiction by modulating the effects of serotonin on the brain's reward pathways. This application is still under investigation but shows promise for future therapeutic strategies .

Synthesis and Pharmacology

This compound is synthesized through a multi-step chemical process involving chlorination, methylation, hydrolysis, activation esterification, and aminolysis. The synthesis is optimized for yield and efficiency, making it suitable for industrial production .

Chemical Properties:

  • Molecular Formula: C17H21Cl2N3O3
  • Molecular Weight: 386.27 g/mol
  • Mechanism of Action: Selective antagonist of the 5-HT3 receptor.

Mecanismo De Acción

Azasetron hydrochloride exerts its effects by competitively binding to 5-HT3 receptors, thereby blocking the action of serotonin. This inhibition prevents the transmission of emetic signals to the brain, reducing the sensation of nausea and the reflex to vomit. The compound’s high receptor binding affinity and selectivity contribute to its potent antiemetic properties .

Comparación Con Compuestos Similares

    Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.

    Granisetron: Known for its high potency and long duration of action.

    Dolasetron: Used in the prevention of postoperative nausea and vomiting.

Uniqueness of Azasetron Hydrochloride: this compound is unique due to its high selectivity for 5-HT3 receptors and its favorable safety profile. It has been shown to be effective in both acute and delayed phases of chemotherapy-induced nausea and vomiting, making it a versatile option in clinical practice .

Actividad Biológica

Azasetron hydrochloride is a potent serotonin 3 (5-HT3) receptor antagonist primarily used in clinical settings to prevent nausea and vomiting associated with chemotherapy and postoperative conditions. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant research findings.

This compound is classified as a benzamide derivative. It selectively binds to 5-HT3 receptors, inhibiting serotonin's action. This mechanism underlies its effectiveness in managing nausea and vomiting, as 5-HT3 receptors are prevalent in the central and peripheral nervous systems, mediating various physiological responses related to emesis.

  • Chemical Structure : C17H21ClN2O3
  • Molecular Weight : 348.82 g/mol
  • IC50 Value : Approximately 4.9×1010M4.9\times 10^{-10}M .

Pharmacokinetics

Azasetron is predominantly administered orally or intravenously, with a bioavailability of about 90% when taken orally. It exhibits a half-life of approximately 5.4 hours, allowing for effective dosing schedules in clinical applications .

Absorption Characteristics

Studies have shown that azasetron is absorbed more rapidly and extensively via the rectal route compared to oral administration. The following table summarizes the absorption characteristics observed in rabbits:

Administration RouteCmax (ng/ml)Tmax (h)Bioavailability (%)
Rectal904.80.1852.9
Oral124.70.8521.6

This data indicates that rectal administration may provide a quicker onset of action, which can be advantageous in acute settings .

Clinical Efficacy

Azasetron has been evaluated in numerous clinical trials for its antiemetic properties, particularly in patients undergoing chemotherapy. A comparative study against ondansetron revealed the following outcomes:

ParameterAzasetron (n=131)Ondansetron (n=134)p-value
Complete Response (CR)59 (45%)73 (54.5%)-
Degree of Nausea (Day 1)0.5 ± 0.70.4 ± 0.70.627
Adverse Events (Constipation)Grade 1: 3 ± 2.3Grade 1: 0-
Grade 2: 5 ± 3.9Grade 2: 9 ± 6.8-

The results indicate that while both drugs are effective, azasetron's efficacy is comparable to ondansetron with a similar safety profile .

Case Studies

In a study involving patients with unresectable hepatocellular carcinoma undergoing transcatheter arterial chemoembolization, azasetron demonstrated a response rate of 97% with a complete response ratio of 66% , significantly higher than the control group . No severe side effects were reported, highlighting its safety in vulnerable populations.

Combination Therapies

Azasetron has also been studied in combination with other agents such as dexamethasone for enhanced antiemetic effects during chemotherapy. Stability studies indicated that an azasetron-dexamethasone mixture remains stable for up to 48 hours at room temperature , making it suitable for clinical use .

Propiedades

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Azasetron hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Azasetron hydrochloride
Reactant of Route 4
Azasetron hydrochloride
Reactant of Route 5
Reactant of Route 5
Azasetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Azasetron hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.